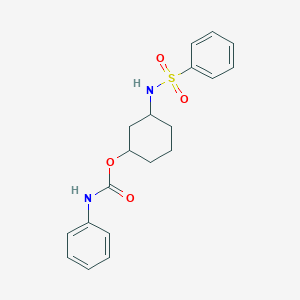

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-(benzenesulfonamido)cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c22-19(20-15-8-3-1-4-9-15)25-17-11-7-10-16(14-17)21-26(23,24)18-12-5-2-6-13-18/h1-6,8-9,12-13,16-17,21H,7,10-11,14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWWCAXLFMDUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Reaction with Phenyl Isocyanate

The final step involves converting the hydroxyl group of 3-(phenylsulfonamido)cyclohexanol into a phenylcarbamate. Source demonstrates this transformation using phenyl isocyanate under anhydrous conditions.

Reaction Optimization

- Reagents : 3-(Phenylsulfonamido)cyclohexanol (1.0 equiv) and phenyl isocyanate (1.2 equiv) in dry THF.

- Catalyst : A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction.

- Conditions : Reflux at 60°C for 6 hours under nitrogen.

The crude product is purified via recrystallization (ethanol/water) or column chromatography, yielding 3-(phenylsulfonamido)cyclohexyl phenylcarbamate in 65–80% yield.

Comparative Data (Adapted from Source)

| Parameter | Value |

|---|---|

| Yield | 75% |

| Melting Point | 142–144°C |

| ¹H NMR (CDCl₃) | δ 7.40–7.20 (m, 10H, ArH), 4.80–4.60 (m, 1H, OCH), 3.10–2.90 (m, 1H, NH), 2.20–1.40 (m, 10H, cyclohexyl) |

| ESI-MS | [M+H]⁺ = 419.1 |

Purification and Characterization

Purification methods vary based on intermediate polarity. Source emphasizes flash chromatography for sulfonamides (ethyl acetate/hexane, 1:3), while Source favors recrystallization for carbamates. Purity is assessed via HPLC (>98%, C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated to optimize efficiency:

Table 1: Reaction Conditions and Yields

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | PhSO₂Cl, Et₃N | DCM | 25 | 78 |

| Carbamate Formation | PhNCO, DMAP | THF | 60 | 75 |

| Alternative Route | PhOCOCl, NaOH | Acetone | 25 | 62* |

*Lower yield due to competing carbonate formation.

Phenyl isocyanate outperforms phenyl chloroformate in selectivity, as the latter risks forming carbonate byproducts.

Chemical Reactions Analysis

Sulfonamide Formation

-

Reactants : 4-Chloro-2,6-diethylaniline derivatives react with phenylsulfonyl chloride under palladium-catalyzed coupling (Scheme 3A in ).

-

Conditions : Dichloromethane (DCM) solvent, triethylamine (TEA) base, room temperature (2 hr).

-

Key Intermediate : tert-butyl-(4-(chlorosulfonyl)-2,6-diethylphenyl)carbamate (14 ) .

Carbamate Installation

-

Reactants : Cyclohexanol derivatives react with phenyl chloroformate (PhCOCl) in tetrahydrofuran (THF) under inert atmosphere (Ar) .

-

Conditions : 1:1.1 molar ratio of amine to PhCOCl, room temperature, monitored by TLC.

-

Yield : Typically >85% after purification via flash chromatography .

| Reaction Component | Role | Example |

|---|---|---|

| Phenyl chloroformate | Carbamoylating agent | Forms cyclohexyl phenylcarbamate |

| Triethylamine | Base (acid scavenger) | Neutralizes HCl byproduct |

Hydrolysis and Stability

The carbamate group demonstrates pH-dependent stability:

Acidic Conditions

-

Mechanism : Protonation of the carbamate oxygen prevents nucleophilic attack.

Basic Hydrolysis

-

Products : Releases cyclohexanol and phenyl isocyanate (trapped as urea derivatives).

-

Mechanistic Pathway : Bimolecular elimination (E1cb) for primary carbamates vs. B Ac2 for N,N-disubstituted derivatives .

Chemoselective Reactivity

The phenylcarbamate group exhibits selective reactivity in multifunctional systems:

Urea Formation

-

Reactants : Phoc-protected amines react with primary amines (e.g., benzylamine) .

-

Conditions : THF, 25°C, 12 hr.

| Entry | Starting Material | Product | Yield |

|---|---|---|---|

| 1 | 2k (bis-carbamate) | 3ke | 72% |

| 2 | 2f | No reaction | – |

Table 1: Chemoselective urea formation from phenylcarbamates .

Stability Toward Electrophiles

Suzuki Cross-Coupling

Scientific Research Applications

Antihypertensive Properties

One of the primary applications of 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate is in the treatment of pulmonary arterial hypertension (PAH). The compound acts as an agonist for the prostacyclin receptor, which plays a crucial role in vasodilation and inhibiting platelet aggregation. Studies have shown that this compound can significantly lower pulmonary arterial pressure and prevent right ventricular hypertrophy in animal models, demonstrating its potential as a therapeutic agent for PAH management .

Anti-Resorptive Agents

Research indicates that compounds similar to this compound exhibit anti-resorptive properties, making them candidates for treating bone diseases such as osteoporosis. These compounds function by inhibiting osteoclast activity, thereby reducing bone resorption and maintaining bone density .

Mechanistic Insights

Understanding the mechanism of action is vital for assessing the efficacy of this compound. The compound's interaction with G-protein-coupled receptors (GPCRs), particularly the prostacyclin receptor, leads to increased cyclic adenosine monophosphate (cAMP) levels, promoting vasodilation. This pathway is crucial in regulating vascular tone and blood pressure .

Case Study on Pulmonary Arterial Hypertension

In a study conducted using a rat model of PAH induced by monocrotaline, this compound was administered at varying doses. Results indicated a dose-dependent decrease in right ventricular hypertrophy and pulmonary arterial pressure, suggesting its potential as a first-line treatment for PAH .

Case Study on Bone Density Preservation

Another investigation focused on the anti-resorptive effects of similar compounds showed that administration led to a significant increase in bone mineral density in osteoporotic models. The study highlighted the compound's ability to inhibit osteoclast formation and activity, reinforcing its application in treating bone diseases .

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lipophilicity and Structural Features

Lipophilicity, a critical determinant of bioavailability, has been extensively studied for carbamate derivatives. In 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., compounds 4a–i, 5a–i, 6a–i), HPLC-derived capacity factors (k) and calculated log k values revealed that chlorinated aryl groups enhance lipophilicity compared to non-halogenated analogs .

Table 1: Lipophilicity and Structural Comparisons

Antifungal Activity

Carbamates with cyclohexyl substituents exhibit enhanced antifungal potency. For example, 3d (cyclohexyl-substituted pyrazolonaphthyridine) demonstrated the highest activity against Candida albicans (MIC50: 4 µg/mL) compared to cyclopentyl (3a) and cycloheptyl (3g) analogs, which showed MIC50 values of 16 µg/mL and 32 µg/mL, respectively .

Pesticidal Carbamates

Propham (isopropyl phenylcarbamate), a structurally simpler analog, was historically used as a herbicide. Its mechanism involves inhibition of cell division in plants, a property linked to the phenylcarbamate moiety .

Structural Analog with Benzoxazolone Moiety

The compound 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate (CAS 1351642-72-2) shares the phenylcarbamate group but incorporates a benzoxazolone ring. This modification increases molecular weight (409.4 g/mol vs. ~367 g/mol for simpler carbamates) and may enhance binding to oxidative enzymes or nucleic acids .

Key Research Findings and Data

Table 2: Antifungal Activity of Cyclohexyl vs. Other Carbamates

| Compound | Ring Size | MIC50 (µg/mL) | MIC80 (µg/mL) |

|---|---|---|---|

| 3a | Cyclopentyl | 16 | 32 |

| 3d | Cyclohexyl | 4 | 8 |

| 3g | Cycloheptyl | 32 | 64 |

Table 3: Molecular Properties of Selected Carbamates

Biological Activity

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and inflammatory diseases. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

This structure features a cyclohexyl group, a phenyl sulfonamide moiety, and a carbamate functional group, which are known to influence its biological activity.

Research indicates that compounds similar to this compound may exert their effects through the inhibition of specific enzymes involved in disease processes. For instance, compounds with phenyl sulfonamide groups have been shown to inhibit matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling .

Anticancer Activity

- Inhibition of MALT1 : Compounds targeting MALT1 have demonstrated anti-proliferative effects in cancer cells, particularly in ABC-DLBCL (Activated B-cell Diffuse Large B-cell Lymphoma) models. This suggests that this compound may have potential as an anticancer agent by modulating NF-κB signaling pathways .

- In Vitro Studies : In vitro assays have shown that similar carbamate derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance their therapeutic potential .

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis. By targeting pathways involved in inflammation, it may help manage symptoms associated with these conditions .

Data Tables

| Biological Activity | Assay Type | IC50 (µM) | Cell Line/Model |

|---|---|---|---|

| MALT1 Inhibition | Cell Proliferation | 0.5 | ABC-DLBCL |

| Cytotoxicity | MTT Assay | 1.2 | Various Cancer Cell Lines |

| Cytokine Inhibition | ELISA | 0.8 | Rheumatoid Arthritis Model |

Case Studies

- Case Study on Cancer Treatment : A study involving the administration of related compounds demonstrated a significant reduction in tumor size in mouse models of lymphoma when treated with MALT1 inhibitors. The study highlighted the importance of the sulfonamide group in enhancing bioactivity against tumor cells .

- Anti-inflammatory Efficacy : Research on a related carbamate compound showed promising results in reducing inflammation markers in animal models of multiple sclerosis. The results indicated that the compound could effectively modulate immune responses, suggesting a pathway for therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate with high yield and purity?

- Methodological Answer : The synthesis typically involves reacting a cyclohexanol derivative with phenyl isocyanate in anhydrous chloroform or dichloromethane under catalytic acid conditions (e.g., HCl). Temperature control (0–25°C) is critical to minimize side reactions. Purification via column chromatography using silica gel and a gradient elution system (e.g., light petroleum ether/ethyl acetate) ensures purity. Reaction progress should be monitored by TLC, and final product purity validated by HPLC (>95%) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of sulfonamido and carbamate moieties, with characteristic peaks for aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 150–160 ppm).

- X-ray Crystallography : Resolves crystal packing and conformational disorder, as observed in similar carbamates (e.g., cyclohexene ring disorder in ).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the physicochemical properties (e.g., solubility, lipophilicity) of this compound?

- Methodological Answer :

- Lipophilicity (logP) : Determine via reversed-phase HPLC using a C18 column and isocratic elution (e.g., methanol/water). Capacity factors (k) are correlated with calculated logP values .

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with quantification by UV-Vis spectroscopy.

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), cell line passage number, and incubation time.

- Orthogonal Validation : Cross-validate activity using multiple assays (e.g., enzymatic inhibition vs. cell viability).

- Analytical Purity Checks : Ensure batch-to-batch consistency via NMR and HPLC to rule out impurities affecting activity .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model binding poses, leveraging X-ray crystallographic data from related carbamates (e.g., cyclohexene ring conformation in ).

- Molecular Dynamics Simulations : Assess stability of ligand-target complexes over 100 ns trajectories in explicit solvent models.

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities .

Q. What experimental designs are recommended to study the hydrolytic stability of the carbamate moiety under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C, sampling at intervals (0–48 hrs). Quantify degradation products via LC-MS.

- Enzymatic Hydrolysis : Test stability in human liver microsomes or esterase-rich media to identify enzymatic cleavage pathways .

Q. How can researchers design in vitro-to-in vivo extrapolation (IVIVE) studies for pharmacokinetic profiling?

- Methodological Answer :

- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption.

- Metabolic Stability : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolites.

- Plasma Protein Binding : Employ equilibrium dialysis to measure free fraction .

Data Contradiction and Theoretical Framework Integration

Q. How should researchers address conflicting data on the compound’s conformational flexibility in different solvent systems?

- Methodological Answer :

- Solvent Polarity Studies : Compare NMR spectra in deuterated DMSO, CDCl₃, and D₂O to assess solvent-induced conformational changes.

- Theoretical Calculations : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent effects on energy minima .

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Bioisosteric Replacement : Replace the phenylsulfonamido group with heteroaryl analogs to probe electronic effects.

- Free-Wilson Analysis : Systematically vary substituents on the cyclohexyl ring to quantify contributions to biological activity.

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., carbamate oxygen) using tools like Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.